1-Methylimidazolidine-2-thione

Overview

Description

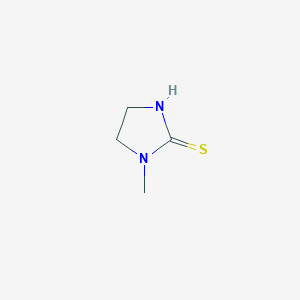

1-Methylimidazolidine-2-thione is an organic compound with the molecular formula C₄H₈N₂S. It is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Mode of Action

It is known to interact with its targets, causing changes in their function . The specifics of these interactions and the resulting changes are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methylimidazolidine-2-thione . These factors can include temperature, pH, and the presence of other substances, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylimidazolidine-2-thione can be synthesized through several methods. One common method involves the reaction of 1-methylimidazole with thiourea under acidic conditions. The reaction typically occurs in acetic acid at temperatures ranging from 50 to 70 degrees Celsius .

Industrial Production Methods: Industrial production of this compound often involves the reduction of 4,5-dihydroxy-1-methylimidazolidine-2-thione with 1-methylthiourea or the reaction of 1-methylthiourea with glyoxal . These methods are efficient and yield high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methylimidazolidine-2-thione undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction reactions can yield various derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Molecular iodine is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Various alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: The major product is 2,2’-dithiobis(this compound).

Reduction: The reduction products vary depending on the specific reducing agent used.

Substitution: Substitution reactions yield alkylated derivatives of this compound.

Scientific Research Applications

1-Methylimidazolidine-2-thione has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

Medicine: It is a key intermediate in the synthesis of methimazole, an antithyroid drug.

Industry: It is used as an additive in rubber to improve its properties and extend its lifespan.

Comparison with Similar Compounds

Methimazole: A widely used antithyroid drug with a similar structure.

Imidazolidine-2-thione: A parent compound with similar chemical properties.

Uniqueness: 1-Methylimidazolidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its stability and reactivity compared to its parent compound, imidazolidine-2-thione.

Biological Activity

1-Methylimidazolidine-2-thione (C₄H₈N₂S) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound features a five-membered ring structure that includes two nitrogen atoms and one sulfur atom. The presence of the thione group (–C=S) is crucial for its biological activity, influencing its reactivity and interaction with biological targets. The compound is synthesized through various methods, including the reaction of 1-methylimidazole with thiourea under acidic conditions, typically in acetic acid at elevated temperatures .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, a study on zinc halide complexes of imidazolidine-2-thione derivatives demonstrated enhanced antimicrobial effects compared to the parent compound .

- Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been reported, showcasing its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death) and disruption of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity through binding at active sites. This interaction may involve hydrogen bonding and other non-covalent interactions facilitated by the thione group .

- Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that this compound can modulate ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in malignant cells while sparing normal cells.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects with MIC values ranging from 32 to 128 µg/mL .

Anticancer Research

In another study focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Apoptotic assays confirmed increased apoptosis rates compared to untreated controls.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₄H₈N₂S | Exhibits significant antimicrobial and anticancer activity |

| Methimazole | C₄H₄N₂S | Used as an antithyroid drug; similar structure |

| Imidazolidine-2-thione | C₃H₆N₂S | Lacks a methyl group; serves as a precursor for derivatives |

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activities. Potential applications in drug development are being explored, particularly in creating more effective antimicrobial and anticancer agents.

Properties

IUPAC Name |

1-methylimidazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDDTDSPQXLQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00158636 | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-10-2 | |

| Record name | Methylethylenethiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazolidinethione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylimidazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLETHYLENETHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BFY778F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mode of interaction between 1-Methylimidazolidine-2-thione and metal ions?

A1: this compound primarily acts as a sulfur-donor ligand, coordinating to metal ions through its sulfur atom. This is evident in the formation of various metal complexes, such as those with zinc [] and cadmium [], where the sulfur atom of the thione group directly interacts with the metal center.

Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A2: Several spectroscopic techniques are valuable for characterizing this compound and its metal complexes. These include:

- X-ray crystallography: This technique provides detailed information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and coordination geometry. [, ]

- NMR Spectroscopy: Both solution and solid-state ¹³C NMR spectroscopy can be used to investigate the coordination mode of the ligand. Significant shifts in the C=S carbon resonance upon complexation indicate sulfur coordination. []

Q3: Are there any documented chemical transformations of this compound in the presence of metal ions?

A4: Yes, research has demonstrated that this compound can undergo transformations in the presence of metal ions. For example, it can be converted to 1,1′-dimethyl-2,2′-diimidazolyl sulfide in reactions involving copper(I) or copper(II) ions. This transformation involves C-S bond cleavage and the formation of a new C-N bond between two heterocyclic rings. []

Q4: Have any studies explored the potential antimicrobial activity of this compound?

A5: Yes, some studies have investigated the antimicrobial properties of this compound and its derivatives. These studies suggest that the free ligands generally exhibit greater antibacterial activity compared to their corresponding metal complexes. []

Q5: What is known about the stability of this compound under different conditions?

A6: While the provided research doesn't offer a comprehensive analysis of the stability of this compound under various conditions, it does indicate susceptibility to solvolysis. For instance, 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a related compound, undergoes solvolysis to yield a mixture of 1-methylimidazolidin-2-one, this compound, and diphenacyl sulfide and disulfide. [] This suggests that the stability of this compound might be influenced by factors like pH and the presence of specific solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.